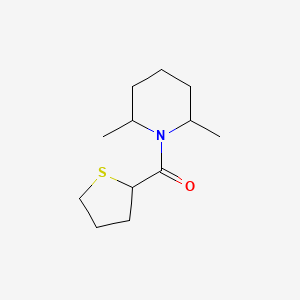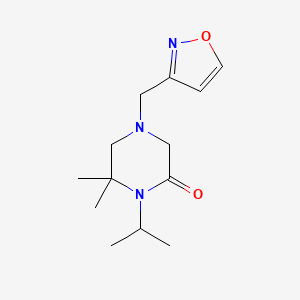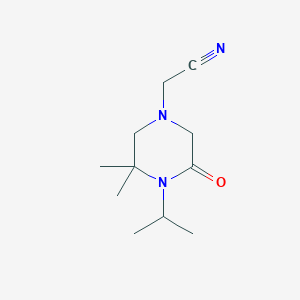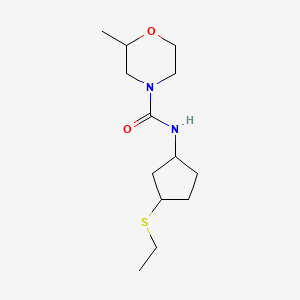
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide, also known as A-804598, is a potent and selective antagonist of P2X7 receptor, a member of the purinergic receptor family. P2X7 receptor plays a crucial role in the immune system, inflammation, and neurodegenerative diseases. Therefore, A-804598 has gained significant attention as a potential therapeutic agent for various diseases.
Wirkmechanismus
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide exerts its pharmacological effects by selectively blocking the P2X7 receptor, a ligand-gated ion channel that is activated by extracellular ATP. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and the induction of apoptosis. By blocking P2X7 receptor activation, this compound reduces inflammation, cell death, and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth and metastasis, protecting against neuronal damage, and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for P2X7 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide. First, further studies are needed to elucidate the molecular mechanisms of this compound's pharmacological effects, including its effects on intracellular signaling pathways and gene expression. Second, more preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of various diseases. Third, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, the development of new P2X7 receptor antagonists with improved pharmacological properties and efficacy is needed.
Synthesemethoden
The synthesis of 2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide involves several steps, including the reaction of ethyl 2-bromoacetate with oxan-3-ol, followed by the reaction with thiomorpholine-4-carboxylic acid. The final product is obtained through the reaction with ammonia and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, this compound has been shown to reduce inflammation and improve tissue damage in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
2-ethyl-N-(oxan-3-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-2-11-8-14(5-7-17-11)12(15)13-10-4-3-6-16-9-10/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITSPZMOUYOVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)NC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)


